Ethyl 2-amino-2-(2-bromophenyl)propanoate

Description

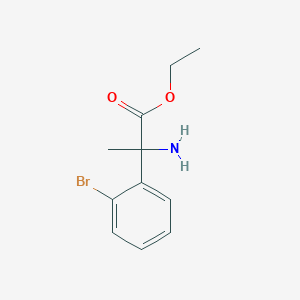

Structure

2D Structure

Properties

Molecular Formula |

C11H14BrNO2 |

|---|---|

Molecular Weight |

272.14 g/mol |

IUPAC Name |

ethyl 2-amino-2-(2-bromophenyl)propanoate |

InChI |

InChI=1S/C11H14BrNO2/c1-3-15-10(14)11(2,13)8-6-4-5-7-9(8)12/h4-7H,3,13H2,1-2H3 |

InChI Key |

FYXKTGDSTRJRRR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)(C1=CC=CC=C1Br)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-2-(2-bromophenyl)propanoate typically involves the reaction of 2-bromobenzaldehyde with ethyl glycinate hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, followed by esterification to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(2-bromophenyl)propanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products Formed

Oxidation: Nitro or imine derivatives.

Reduction: Phenyl derivatives.

Substitution: Hydroxyl, amino, or alkyl-substituted derivatives.

Scientific Research Applications

Ethyl 2-amino-2-(2-bromophenyl)propanoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and protein binding.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-(2-bromophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

a) Ethyl 2-(4-bromophenyl)-2-methylpropanoate (CAS 32454-36-7)

- Structural Differences: The bromine is at the para position of the phenyl ring, and a methyl group replaces the amino group.

- Properties: The absence of an amino group reduces polarity and nucleophilicity. Its safety data sheet highlights precautions for inhalation and handling, suggesting moderate reactivity .

- Applications: Likely used as a non-reactive intermediate in esterifications or as a precursor for halogen exchange reactions.

b) 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid

- Structural Differences : A carboxylic acid replaces the ethyl ester, and the bromine is at the meta position with an ethyl group at the para position.

- Properties : The carboxylic acid group increases hydrophilicity and acidity (pKa ~4-5). Crystallographic data reveal hydrogen-bonded dimers in the solid state, influencing melting points and solubility .

- Applications : Serves as a key intermediate in pharmaceuticals due to its ability to form salts or coordinate with metal catalysts .

c) Ethyl 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoate (CAS 588679-11-2)

- Structural Differences: Incorporates a phenoxy group with para-bromo and ortho-chloro substituents.

- Properties : The electron-withdrawing chlorine and bromine enhance stability toward nucleophilic attack. Molecular weight (321.59 g/mol) and lipophilicity are higher than the target compound .

- Applications: Potential use in herbicides or polymer additives due to its halogenated aromatic structure.

d) Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate hydrochloride (CAS 1391077-87-4)

- Structural Differences : A methanesulfonyl group replaces the bromine at the para position, and the compound exists as a hydrochloride salt.

- Properties : The sulfonyl group increases acidity and hydrogen-bonding capacity. The hydrochloride salt improves aqueous solubility, making it suitable for drug formulations .

- Applications : Likely used in medicinal chemistry for protease inhibitors or kinase modulators.

Functional Group Derivatives

a) (E)-Ethyl 2-(2-(2-bromophenyl)hydrazono)propanoate

- Structural Differences: A hydrazone group replaces the amino group, introducing conjugation and planar geometry.

- Properties: The hydrazone moiety allows for tautomerism and coordination with transition metals. It is a yellow-orange crystalline solid with solubility in methanol and ethanol .

- Applications : Useful in dye synthesis or as a ligand in catalysis.

Comparative Data Table

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-amino-2-(2-bromophenyl)propanoate, and how can reaction conditions be optimized?

- Synthetic Routes : The compound can be synthesized via nucleophilic substitution reactions, such as coupling ethyl bromopropanoate derivatives with 2-bromophenylboronic acid in the presence of a base (e.g., potassium carbonate). Solvents like acetone or ethanol under reflux are typically used .

- Optimization Parameters : Key variables include reaction time (6–12 hours), temperature (60–80°C), and stoichiometric ratios. Thin-layer chromatography (TLC) is recommended to monitor reaction progress .

Q. How is this compound characterized using spectroscopic techniques?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks, particularly the amino group (-NH₂) and bromophenyl substituent.

- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹, N-H stretch at ~3300 cm⁻¹) .

- Mass Spectrometry (MS) : Determines molecular weight (e.g., 257.12 g/mol) and fragmentation patterns .

Q. What are the stability considerations for this compound under varying storage conditions?

- Store in airtight containers at room temperature (20–25°C) away from moisture and light. Stability studies suggest degradation occurs above 40°C or in acidic/basic conditions. Use desiccants for long-term storage .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

- Steric Effects : The ortho-bromine substituent on the phenyl ring creates steric hindrance, slowing reactions at the adjacent carbon.

- Electronic Effects : The electron-withdrawing bromine enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack. Computational modeling (e.g., DFT) can quantify these effects .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Comparative Assays : Replicate studies under standardized conditions (e.g., pH 7.4, 37°C) to control variables.

- Structural Analog Analysis : Compare activity with analogs like Ethyl 2-amino-2-(4-bromophenyl)acetate (para-bromine) to assess substituent position impacts .

Q. What experimental designs are recommended for studying metabolic stability in vitro?

- Hepatocyte Incubation : Use primary hepatocytes or microsomal fractions with NADPH cofactors. Monitor degradation via LC-MS/MS over 0–120 minutes.

- Metabolite Identification : Employ high-resolution MS to detect phase I/II metabolites, focusing on ester hydrolysis and aromatic ring oxidation .

Q. How does the compound’s structural uniqueness compare to its analogs in pharmacological applications?

- Key Comparisons :

| Compound | Structural Difference | Biological Impact |

|---|---|---|

| Ethyl 2-amino-2-(4-bromophenyl)acetate | Para-bromine; acetate backbone | Reduced steric hindrance; altered receptor binding |

| Ethyl 2-amino-3-(4-bromophenyl)propanoate | Propanoate chain | Enhanced lipophilicity; improved membrane permeability |

Q. What mechanistic insights explain its role in catalytic asymmetric synthesis?

- The amino group acts as a chiral auxiliary, enabling enantioselective reactions (e.g., Michael additions). X-ray crystallography of intermediates can reveal transition-state geometries .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.